3-((2-Chlorophenoxy)methyl)aniline
Overview
Description
3-((2-Chlorophenoxy)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a chlorophenoxy group attached to a methyl group, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Chlorophenoxy)methyl)aniline typically involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethanol. This intermediate is then reacted with aniline under acidic conditions to yield the final product. The reaction conditions often include the use of a catalyst such as hydrochloric acid and a solvent like ethanol to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
3-((2-Chlorophenoxy)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like manganese dioxide.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Manganese dioxide, peroxymonosulfuric acid.
Reduction: Zinc, iron, hydrochloric acid.
Substitution: Sodium amide in ammonia, other nucleophiles.
Major Products
The major products formed from these reactions include quinone derivatives, reduced aniline forms, and substituted aniline derivatives .
Scientific Research Applications
3-((2-Chlorophenoxy)methyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-((2-Chlorophenoxy)methyl)aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, which lacks the chlorophenoxy and methyl groups.
2-Chlorophenol: A precursor in the synthesis of 3-((2-Chlorophenoxy)methyl)aniline.
N-Phenylmethylamine: Similar structure but without the chlorine atom on the phenoxy group.
Uniqueness
This compound is unique due to the presence of both the chlorophenoxy and aniline moieties, which confer distinct chemical and biological properties. This combination allows for specific interactions in chemical reactions and potential biological activities that are not observed in simpler analogs .
Properties
IUPAC Name |
3-[(2-chlorophenoxy)methyl]aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO/c14-12-6-1-2-7-13(12)16-9-10-4-3-5-11(15)8-10/h1-8H,9,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBCCJYHKPVARO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC(=CC=C2)N)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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